Methyl 2,3-dibromopropionate

Description

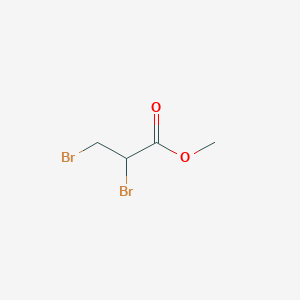

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-dibromopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O2/c1-8-4(7)3(6)2-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXQOUUAPQUMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042145 | |

| Record name | Methyl 2,3-dibromopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl 2,3-dibromopropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1729-67-5 | |

| Record name | Propanoic acid, 2,3-dibromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1729-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-dibromopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001729675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,3-dibromopropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2,3-dibromo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2,3-dibromopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,3-dibromopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2,3-DIBROMOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69GU2PIR6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Methyl 2,3-dibromopropionate" CAS number and properties

CAS Number: 1729-67-5

This technical guide provides a comprehensive overview of Methyl 2,3-dibromopropionate, a halogenated ester utilized in various organic syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering detailed information on its properties, synthesis, and safety considerations.

Chemical and Physical Properties

This compound is a clear, colorless to almost colorless liquid.[1] Its key physical and chemical properties are summarized in the tables below for ease of reference.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆Br₂O₂ | [2] |

| Molecular Weight | 245.90 g/mol | |

| Appearance | Clear, colorless liquid | [3] |

| Density | 1.944 g/mL at 20 °C | |

| Boiling Point | 83-86 °C at 10 mmHg | |

| Refractive Index | n20/D 1.514 | |

| Water Solubility | 2.6 g/L at 20 °C | [1] |

| Vapor Pressure | 1.3 hPa at 20 °C | [2] |

| Storage Temperature | 2-8°C |

Table 2: Identifiers and Descriptors

| Identifier | Value | Reference(s) |

| CAS Number | 1729-67-5 | [2] |

| EINECS Number | 217-044-3 | [2] |

| Beilstein/REAXYS | 1750190 | |

| PubChem CID | 95428 | [3] |

| SMILES | COC(=O)C(CBr)Br | [3] |

| InChI | 1S/C4H6Br2O2/c1-8-4(7)3(6)2-5/h3H,2H2,1H3 | [3] |

| InChIKey | ROXQOUUAPQUMLN-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of alkyl 2,3-dibromopropionates, including the methyl ester, is typically achieved through the bromination of the corresponding alkyl acrylate (B77674).[4] The following is a detailed experimental protocol adapted from established methods.

Experimental Protocol: Synthesis

Materials:

-

Methyl acrylate

-

Bromine

-

Ice bath

-

Stirrer, thermometer, and dropping funnel equipped flask

Procedure:

-

Place methyl acrylate (0.15 mol) into a flask equipped with a stirrer, thermometer, and dropping funnel.

-

Add chloroform (10 ml) to the flask.

-

Immerse the flask in an ice bath to maintain a low temperature.

-

Slowly add bromine (0.17 mol) to the reaction mixture through the dropping funnel over a period of 3-4 hours. It is crucial to maintain the reaction temperature below 40 °C during the addition.

-

After the addition of bromine is complete, remove the chloroform from the reaction mixture.

-

The resulting crude product can be purified by vacuum distillation to yield this compound.[4]

Synthesis Workflow Diagram

References

A Technical Guide to Methyl 2,3-dibromopropionate: Properties, Synthesis, and Reactions

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical reagents is paramount. This technical guide provides an in-depth overview of Methyl 2,3-dibromopropionate, a halogenated ester with applications in organic synthesis. This document outlines its fundamental chemical and physical properties, a detailed experimental protocol for a key reaction, and a visualization of its synthesis pathway.

Core Chemical and Physical Properties

This compound is a clear, colorless to almost colorless liquid.[1][2] A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C4H6Br2O2 |

| Molecular Weight | 245.90 g/mol [2][3][4] |

| Density | 1.944 g/mL at 20 °C[2][3][4] |

| Boiling Point | 83-86 °C at 10 mmHg[2][3][4] |

| Refractive Index | n20/D 1.514[2][3][4] |

| CAS Number | 1729-67-5[3][5][6] |

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of methyl acrylate. The following diagram illustrates the workflow for this chemical transformation.

Experimental Protocol: Reductive Elimination of 3-Aryl 2,3-Dihalopropanoates

This compound can undergo a reductive elimination reaction when treated with dimethyl sulfoxide (B87167) (DMSO). This reaction is particularly useful for the synthesis of cinnamates from 3-aryl 2,3-dibromopropanoates. The following protocol is a representative example of this type of transformation.

Objective: To synthesize a cinnamate (B1238496) derivative via the reductive elimination of a 3-aryl 2,3-dibromopropanoate using DMSO.

Materials:

-

3-Aryl 2,3-dibromopropanoate (e.g., Methyl 2,3-dibromo-3-phenylpropanoate)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the 3-aryl 2,3-dibromopropanoate (1.0 equivalent) in DMSO, add a small amount of water.

-

Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cinnamate derivative.

This DMSO-mediated elimination proceeds through a proposed pathway where DMSO acts as both a nucleophile and a bromine scavenger, leading to the formation of the corresponding cinnamate, brominated-DMSO, methyl bromide, and hydrogen bromide as byproducts.[5][6]

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the proposed reaction pathway for the DMSO-mediated reductive elimination of a 3-aryl 2,3-dibromopropanoate.

References

- 1. This compound | C4H6Br2O2 | CID 95428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound = 97.0 GC 1729-67-5 [sigmaaldrich.com]

- 3. Dimethyl sulfoxide mediated elimination reactions in 3-aryl 2,3-dihalopropanoates: scope and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl 2-(bromomethyl)acrylate synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights [organic-chemistry.org]

Synthesis of Methyl 2,3-dibromopropionate from Methyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2,3-dibromopropionate from methyl acrylate (B77674). The document details the underlying chemical reaction, presents a comparative summary of various synthetic approaches, and offers a detailed experimental protocol. This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound is a valuable intermediate in organic synthesis, utilized in the preparation of a variety of compounds, including pharmaceuticals and agrochemicals. Its synthesis is most commonly achieved through the bromination of methyl acrylate. This process involves the electrophilic addition of bromine across the double bond of the acrylate ester. This guide will explore the nuances of this reaction, providing the necessary data and protocols for its successful implementation in a laboratory setting.

Reaction and Mechanism

The fundamental reaction involves the addition of molecular bromine (Br₂) or a bromine equivalent to methyl acrylate to yield this compound. The reaction proceeds via a classic electrophilic addition mechanism. The electron-rich double bond of methyl acrylate attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbon atoms of the bromonium ion in an anti-addition fashion, resulting in the vicinal dibromide.

Quantitative Data Summary

The following table summarizes various reported methods for the synthesis of this compound, highlighting the reaction conditions and corresponding yields.

| Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Br₂ | Acetonitrile | 25 | 2 hours | ~50% conversion | [1] |

| Cu(II)Br₂ | Acetonitrile | 25 | 2 hours | ~50% conversion | [1] |

| Br₂ | Not specified | Not specified | Not specified | 80% | [2] |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from methyl acrylate using molecular bromine.

Materials:

-

Methyl acrylate

-

Bromine

-

Carbon tetrachloride (or another suitable inert solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl acrylate in an equal volume of carbon tetrachloride.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise from the dropping funnel to the stirred solution of methyl acrylate. The addition should be controlled to maintain the reaction temperature below 10 °C. The characteristic red-brown color of bromine should disappear as it reacts.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional hour to ensure the reaction goes to completion.

-

Wash the reaction mixture with a 5% sodium bicarbonate solution to remove any unreacted bromine and acidic byproducts.

-

Separate the organic layer using a separatory funnel and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by vacuum distillation.

Visualizations

The following diagrams illustrate the reaction pathway and a general experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

References

Technical Guide: Physicochemical Properties of Methyl 2,3-dibromopropionate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physical properties of Methyl 2,3-dibromopropionate, a key intermediate in various organic syntheses. The information presented herein is intended to support laboratory research and development activities by providing reliable physical data and standardized experimental methodologies.

Core Physical Properties

The boiling point and density are critical parameters for the safe handling, purification, and application of this compound in a research setting. These properties have been determined under specific conditions as detailed in the literature.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for quick reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 83-86 °C | at 10 mmHg |

| Density | 1.944 g/mL | at 20 °C |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the direct bromination of methyl acrylate (B77674). A general procedure is as follows:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The setup is placed in an ice bath to maintain a low temperature during the initial phase of the reaction.

-

Reagent Preparation: Methyl acrylate is dissolved in a suitable inert solvent, such as dichloromethane (B109758) or carbon tetrachloride, within the reaction flask.

-

Bromination: A stoichiometric amount of bromine, dissolved in the same solvent, is added dropwise to the stirred solution of methyl acrylate. The temperature is carefully monitored and maintained between 0-5 °C during the addition to control the exothermic reaction.

-

Reaction Completion: After the addition of bromine is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.

-

Workup: The reaction mixture is washed sequentially with a dilute aqueous solution of sodium thiosulfate (B1220275) (to remove any unreacted bromine), water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Boiling Point Determination

The boiling point of this compound is determined under reduced pressure to prevent decomposition at higher temperatures.

-

Apparatus: A vacuum distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer.

-

Procedure: The purified liquid is placed in the distillation flask with a boiling chip or a magnetic stirrer. The system is evacuated to the desired pressure (e.g., 10 mmHg). The flask is then heated gently.

-

Measurement: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Density Determination

The density of liquid this compound can be accurately measured using a pycnometer.[1][2][3][4]

-

Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Filling: The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Weighing: The filled pycnometer is weighed again.

-

Temperature Control: The procedure is carried out at a constant temperature (e.g., 20 °C) by using a water bath to ensure accuracy.

-

Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

Navigating the Solubility Landscape of Methyl 2,3-dibromopropionate in Common Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2,3-dibromopropionate in frequently utilized organic solvents. Designed for researchers, scientists, and professionals in the field of drug development, this document compiles available qualitative solubility information, outlines a general experimental protocol for solubility determination, and presents a logical workflow for solubility assessment.

Executive Summary

Qualitative Solubility Profile

Based on a comprehensive review of chemical literature, this compound is utilized in a variety of organic solvents, suggesting at least partial solubility. The following table summarizes the qualitative solubility of this compound in several common organic solvents. This information is derived from documented reaction conditions and work-up procedures.

| Solvent | Qualitative Solubility | Context of Use |

| Methanol | Mentioned as a reaction solvent. | |

| Acetonitrile | Utilized as a solvent for reactions. | |

| Dimethylformamide (DMF) | Employed as a reaction solvent. | |

| Dimethyl Sulfoxide (DMSO) | Used as a solvent in synthetic procedures. | |

| Tetrahydrofuran (THF) | Mentioned as a co-solvent. | |

| Toluene | Used as a reaction solvent, with solubility enhancement by co-solvents. | |

| Isopropyl Acetate | Mentioned as a reaction solvent, with solubility enhancement by co-solvents. | |

| 2-Propanol | Utilized as a co-solvent. | |

| 2-Methyl THF | Mentioned as a co-solvent. | |

| Methyl tert-butyl ether (MTBE) | Available as a commercial solution in this solvent and used for extraction. | |

| Ethyl Acetate | Commonly used in work-up and extraction procedures. | |

| Acetone | Used as a reaction solvent. |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a compound such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or NMR with an internal standard)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Determine the mass of the collected solution in the volumetric flask.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., GC-FID, HPLC-UV). An internal standard can be used to improve accuracy.

-

From the analysis, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Back-calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the logical relationships and workflows for assessing the solubility of a chemical compound.

Caption: A workflow for the experimental determination of compound solubility.

Caption: A logical workflow for assessing the solubility of a chemical compound.

Spectroscopic Profile of Methyl 2,3-dibromopropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2,3-dibromopropionate, a halogenated ester of significant interest in synthetic chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented here was obtained in deuterated chloroform (B151607) (CDCl₃).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J) in Hz |

| 4.452 | Doublet of doublets | 1H | CHBr | J = 10.8, 4.8 |

| 3.919 | Doublet of doublets | 1H | CH₂Br (diastereotopic) | J = 10.8, 9.8 |

| 3.844 | Singlet | 3H | OCH₃ | - |

| 3.697 | Doublet of doublets | 1H | CH₂Br (diastereotopic) | J = 9.8, 4.8 |

Table 1: ¹H NMR Spectroscopic Data for this compound. [1]

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (ppm) | Carbon Type |

| 168.0 | C=O (Ester carbonyl) |

| 53.0 | OCH₃ (Methoxy) |

| 45.0 | CHBr |

| 34.0 | CH₂Br |

Table 2: ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the presence of key functional groups. The following are characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~1740 | Strong | C=O | Stretch |

| ~1200 | Strong | C-O | Stretch (Ester) |

| ~2950 | Medium | C-H | Stretch (Alkyl) |

| ~650 | Strong | C-Br | Stretch |

Table 3: Key IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

| m/z | Relative Intensity (%) | Assignment |

| 244, 246, 248 | Variable | [M]⁺ (Molecular ion peak with isotopic pattern for two Br atoms) |

| 165, 167 | High | [M - OCH₃]⁺ |

| 121, 123 | High | [CH₂BrCHBr]⁺ |

| 59 | High | [COOCH₃]⁺ |

Table 4: Mass Spectrometry Data for this compound. [2]

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: A sample of this compound (typically 10-50 mg for ¹³C NMR and 1-5 mg for ¹H NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient.

-

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance of ¹³C.

-

Data Processing: Similar to ¹H NMR, the data undergoes Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a thin film of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then placed on one plate, and the second plate is pressed on top to create a thin film.

-

The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Resolution: Typically 4 cm⁻¹.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile compounds like this compound.

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: Typically set to 250 °C.

-

Oven Temperature Program: An initial temperature of around 50-70 °C is held for a few minutes, then ramped up to 250-280 °C at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scanned from m/z 40 to 300.

-

Data Analysis: The resulting mass spectrum for the chromatographic peak corresponding to this compound is analyzed for its molecular ion and fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Methyl 2,3-dibromopropionate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for Methyl 2,3-dibromopropionate (CAS No. 1729-67-5). The following sections detail the hazardous properties, proper handling procedures, emergency response, and disposal of this compound, tailored for a laboratory and research environment.

Hazard Identification and Classification

This compound is a combustible liquid that can cause serious eye and skin irritation.[1] It may also cause respiratory irritation.[2]

GHS Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2][3] |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation[2] |

Signal Word: Warning[2]

Hazard Pictogram:

-

GHS07: Exclamation Mark[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| CAS Number | 1729-67-5[1][3][4] |

| Molecular Formula | C₄H₆Br₂O₂[3] |

| Molecular Weight | 245.90 g/mol [3] |

| Appearance | Clear, colorless liquid[1][4] |

| Boiling Point | 83-86 °C at 10 mmHg (13 hPa)[1][4] |

| Density | 1.944 g/mL at 20 °C[1] |

| Refractive Index | n20/D 1.514 |

| Storage Temperature | 2-8 °C[1][4] |

| Flash Point | Not applicable / Not determined[2] |

| Stability | Stable under normal temperatures and pressures.[4] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive range of personal protective equipment should be worn when handling this chemical:

-

Eye/Face Protection: Safety glasses with side-shields or goggles are mandatory. A face shield may be required for larger quantities or when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., neoprene) are required. Always inspect gloves prior to use.

-

Clothing: A lab coat or chemical-resistant apron should be worn. For larger scale operations, a chemical protection suit may be necessary.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3] An eyewash station and safety shower must be readily accessible in the immediate work area.

Storage

Store containers tightly closed in a cool, dry, and well-ventilated area.[1][5] The recommended storage temperature is between 2-8°C.[1][4] Keep away from heat, sparks, and open flames.[1]

The following diagram outlines the logical workflow for the safe handling of this compound.

References

- 1. stobec.com [stobec.com]

- 2. This compound | C4H6Br2O2 | CID 95428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hpc-standards.com [hpc-standards.com]

- 4. This compound CAS 1729-67-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Methyl-2,3-dibromopropionate | 1729-67-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

An In-depth Technical Guide on the Reactivity of Methyl 2,3-dibromopropionate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3-dibromopropionate is a versatile difunctionalized electrophile that serves as a valuable building block in organic synthesis. Its reactivity is characterized by a propensity for both nucleophilic substitution and elimination reactions, largely dictated by the nature of the attacking nucleophile, the reaction conditions, and the stereochemistry of the substrate. This technical guide provides a comprehensive overview of the core reactivity principles of this compound with a range of common nucleophiles, including amines, thiols, azides, and iodide ions. Detailed experimental protocols for key transformations, quantitative data where available, and mechanistic insights are presented to facilitate its application in research and development, particularly in the synthesis of novel chemical entities for drug discovery.

Introduction

This compound (MDbP) is a halogenated ester containing two bromine atoms on adjacent carbons, rendering it a highly reactive substrate for various chemical transformations. The presence of two leaving groups, coupled with the influence of the adjacent ester functionality, allows for a diverse range of reaction pathways. Understanding the interplay between the substrate's structure and the nucleophile's characteristics is paramount for controlling the reaction outcome and achieving desired synthetic targets. This guide will delve into the primary reaction pathways of MDbP with nucleophiles: nucleophilic substitution (SN2) and elimination (E2).

General Reactivity Profile

The reactivity of this compound is governed by the two electrophilic carbon centers (C2 and C3) bonded to bromine atoms. Nucleophiles can attack either carbon, leading to substitution products, or a proton on the α- or β-carbon can be abstracted by a basic nucleophile, resulting in elimination products. The primary factors influencing the reaction pathway are:

-

Nucleophilicity vs. Basicity: Strong, non-basic nucleophiles (e.g., I⁻, RS⁻, N₃⁻) tend to favor substitution reactions. Strong, sterically hindered bases (e.g., DBU) or strong, non-hindered bases (e.g., alkoxides) favor elimination reactions. Amines can act as both nucleophiles and bases, leading to a mixture of products depending on their structure and the reaction conditions.

-

Steric Hindrance: The accessibility of the electrophilic carbons and the protons on the adjacent carbons plays a crucial role. Steric hindrance on the nucleophile or the substrate can disfavor the SN2 pathway and promote elimination.

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. Protic solvents can solvate the nucleophile, reducing its reactivity.

-

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.

Reactions with Specific Nucleophiles

This section details the reactivity of this compound with various classes of nucleophiles, providing experimental protocols and quantitative data where available.

Amine Nucleophiles

The reaction of this compound with amines can lead to a variety of products, including mono- and di-substituted amines, as well as elimination products. The outcome is highly dependent on the structure of the amine and the reaction stoichiometry.

Reaction with Piperidine (B6355638):

Secondary amines like piperidine are good nucleophiles and can participate in both substitution and elimination reactions. The initial reaction is expected to be an SN2 substitution at the less hindered C3 position, followed by a subsequent reaction that can be either another substitution or an elimination.

Experimental Protocol: Reaction of this compound with Piperidine

-

Materials: this compound, piperidine, anhydrous diethyl ether.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of piperidine (2.2 eq.) in anhydrous diethyl ether to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the piperidinium (B107235) hydrobromide salt.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (B86663).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

Quantitative Data:

| Nucleophile | Product(s) | Reaction Conditions | Yield (%) | Reference |

| Piperidine | Methyl 2-bromo-3-piperidinopropanoate, Methyl 2-piperidinoacrylate | Diethyl ether, 0 °C to RT, 24h | Not specified | Inferred from general reactivity principles |

Thiol Nucleophiles

Thiolates are excellent nucleophiles and generally favor substitution over elimination. The reaction with this compound is expected to proceed via a double SN2 displacement of both bromide ions.

Reaction with Sodium Thiophenoxide:

Sodium thiophenoxide is a strong sulfur nucleophile that will readily displace both bromide ions to form a dithioether product.

Experimental Protocol: Reaction of this compound with Sodium Thiophenoxide

-

Materials: this compound, thiophenol, sodium methoxide (B1231860), anhydrous methanol (B129727).

-

Procedure:

-

In a round-bottom flask, prepare a solution of sodium thiophenoxide by adding thiophenol (2.1 eq.) to a solution of sodium methoxide (2.1 eq.) in anhydrous methanol at 0 °C.

-

To this solution, add a solution of this compound (1.0 eq.) in anhydrous methanol dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution to obtain the crude product.

-

Purify by column chromatography on silica gel.

-

Quantitative Data:

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium Thiophenoxide | Methyl 2,3-bis(phenylthio)propanoate | Methanol, 0 °C to RT, 12h | Not specified | Inferred from general reactivity principles |

Azide (B81097) Nucleophiles

Sodium azide is a potent nucleophile and is commonly used to introduce the azide functionality, which can be further transformed into an amine or participate in click chemistry. The reaction with this compound is a key step in the synthesis of methyl 2-azidoacrylate.[1]

Reaction with Sodium Azide:

The reaction likely proceeds through a sequential SN2 displacement of the bromide ions. The intermediate, methyl 2-azido-3-bromopropionate, can then undergo elimination to form the α-azidoacrylate.

Experimental Protocol: Synthesis of Methyl 2-azidoacrylate [1]

-

Materials: this compound, sodium azide, methanol.

-

Procedure:

-

Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate safety precautions.

-

Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask.

-

Add a solution of sodium azide (2.2 eq.) in water to the flask.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Carefully concentrate the solution to obtain methyl 2-azidoacrylate.

-

Quantitative Data:

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium Azide | Methyl 2-azidoacrylate | Methanol/Water, Reflux | Not specified | [1] |

Iodide Nucleophiles

Iodide is an excellent nucleophile and a good leaving group. The reaction of vicinal dihalides with iodide ions, known as the Finkelstein reaction, can lead to the corresponding diiodide, which is often more reactive. However, in the case of this compound, iodide can also induce debromination (an E2-like elimination of Br₂) to form an alkene. Rate and product studies on related methyl 2,3-dibromo-2,3-diarylpropanoates show that reaction with iodide predominantly affords debrominated olefins.[2]

Reaction with Sodium Iodide:

The reaction in a polar aprotic solvent like acetone (B3395972) or DMF is expected to favor the formation of methyl acrylate (B77674) through a reductive elimination mechanism.

Experimental Protocol: Reaction of this compound with Sodium Iodide

-

Materials: this compound, sodium iodide, anhydrous acetone.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetone.

-

Add sodium iodide (2.5 eq.) to the solution.

-

Reflux the mixture with stirring for 24 hours. The formation of a precipitate (sodium bromide) indicates the reaction is proceeding.

-

Monitor the reaction by GC-MS to observe the formation of methyl acrylate.

-

After cooling, filter the mixture to remove the inorganic salts.

-

Carefully remove the acetone by distillation to isolate the product.

-

Quantitative Data:

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium Iodide | Methyl acrylate | Acetone, Reflux, 24h | Not specified | [2] |

Elimination Reactions

When treated with a strong, non-nucleophilic base, this compound readily undergoes dehydrobromination to form methyl 2-bromoacrylate. This is a synthetically useful transformation to introduce a valuable α-bromoacrylate moiety.

Dehydrobromination with Organic Bases:

Bases such as triethylamine (B128534) (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are effective for this elimination reaction.

Experimental Protocol: Dehydrobromination of this compound

-

Materials: this compound, triethylamine, anhydrous dichloromethane (B109758).

-

Procedure:

-

Dissolve this compound (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Slowly add triethylamine (1.5 eq.) to the solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or GC.

-

Wash the reaction mixture with water, 1M HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting methyl 2-bromoacrylate by vacuum distillation.

-

Quantitative Data:

| Base | Product | Reaction Conditions | Yield (%) | Reference |

| Triethylamine | Methyl 2-bromoacrylate | Dichloromethane, 0 °C to RT, 4-6h | Not specified | General knowledge |

| DBU | Methyl 2-bromoacrylate | Dichloromethane, 0 °C to RT | High | Inferred from DBU's known efficacy |

Mechanistic Summary and Visualizations

The primary reaction pathways for this compound with nucleophiles are summarized below.

Caption: General reaction pathways of this compound.

Caption: A generalized experimental workflow for reactions with MDbP.

Applications in Drug Development and Organic Synthesis

The diverse reactivity of this compound makes it a valuable intermediate in the synthesis of various target molecules, including:

-

Heterocycles: The reaction with dinucleophiles can be employed for the construction of heterocyclic scaffolds. For instance, its reaction with 2-acetamido-3-hydroxypyridine is reported to yield substituted pyrido-oxazines.[1]

-

Unnatural Amino Acids: The introduction of nitrogen functionalities via azide or amine displacement provides a route to precursors of β-substituted α,β-diamino acids or other unnatural amino acid derivatives.

-

Functionalized Acrylates: Dehydrobromination provides access to methyl 2-bromoacrylate, a useful monomer and Michael acceptor in polymer and medicinal chemistry. The reaction with azides leads to methyl 2-azidoacrylate, a versatile building block.[1]

Conclusion

This compound is a reactive and versatile substrate whose reaction pathways can be effectively controlled by the judicious choice of nucleophile and reaction conditions. This guide has outlined the core principles of its reactivity, providing a foundation for its application in synthetic chemistry. For professionals in drug development, the ability to selectively introduce various functionalities using this readily available starting material opens up avenues for the creation of novel molecular architectures with potential biological activity. Further exploration of its reactivity with a broader range of complex nucleophiles is warranted to fully exploit its synthetic potential.

References

The Versatile Building Block: A Technical Guide to Methyl 2,3-dibromopropionate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,3-dibromopropionate has emerged as a highly versatile and valuable building block in modern organic synthesis. Its inherent reactivity, stemming from the presence of two bromine atoms and an ester functional group, allows for a diverse range of chemical transformations, making it a key starting material for the synthesis of a wide array of complex molecules, including heterocycles of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the properties, reactivity, and synthetic applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective application in synthesis. This compound is a clear, colorless to almost colorless liquid.[1][2][3] Key physicochemical data are summarized in Table 1. Spectroscopic data, essential for reaction monitoring and product characterization, are also provided.

Table 1: Physicochemical Properties of this compound [4][5][6]

| Property | Value |

| Molecular Formula | C₄H₆Br₂O₂ |

| Molecular Weight | 245.90 g/mol |

| CAS Number | 1729-67-5 |

| Boiling Point | 83-86 °C / 10 mmHg |

| Density | 1.944 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.514 |

| Storage Temperature | 2-8 °C |

Spectroscopic Data:

-

Mass Spectrum (Electron Ionization): The NIST WebBook provides the mass spectrum of this compound, which is a valuable tool for its identification.[1][7]

-

Infrared (IR) Spectrum: The IR spectrum will show characteristic absorptions for the C=O stretch of the ester and C-Br stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will exhibit signals corresponding to the methyl ester protons, the methine proton at the 2-position, and the methylene (B1212753) protons at the 3-position.

-

¹³C NMR: The carbon NMR spectrum will show resonances for the carbonyl carbon, the two bromine-bearing carbons, and the methyl ester carbon.

-

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound lies in the strategic manipulation of its functional groups. The two bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, while their presence also facilitates elimination reactions to form valuable unsaturated intermediates. The ester group can be hydrolyzed, reduced, or transesterified to further diversify the resulting molecular scaffolds.

A key transformation is its dehydrobromination to form methyl 2-bromoacrylate, a versatile Michael acceptor and monomer for polymer synthesis. This elimination reaction is typically achieved by treatment with a base.[1]

Synthesis of Key Heterocyclic Scaffolds

This compound is a powerful precursor for the synthesis of a variety of heterocyclic compounds, many of which are privileged structures in drug discovery.

Synthesis of Aziridine-2-carboxylates

Aziridines are three-membered nitrogen-containing heterocycles that are important intermediates in the synthesis of amino acids and other biologically active molecules. This compound can be used as a precursor to synthesize aziridine-2-carboxylates through a sequence of reactions involving nucleophilic substitution and intramolecular cyclization.

Synthesis of Pyrido[3,2-b][9][10]oxazines

Pyrido[8][9]oxazine derivatives are known to possess a range of biological activities. The reaction of this compound with 2-acetamido-3-hydroxypyridine provides a direct route to 2-substituted pyrido-oxazines.[3] This reaction proceeds via a tandem nucleophilic substitution and cyclization sequence.

Synthesis of Thiazoles, Pyrazoles, and Oxazolines

The reactivity of this compound can be harnessed to construct various five-membered heterocyclic rings.

-

Thiazoles: Thiazole (B1198619) rings are present in many pharmaceuticals. While direct synthesis from this compound is less common, it can be converted to intermediates like α-haloketones which then react with thioamides (Hantzsch thiazole synthesis).[2]

-

Pyrazoles: Pyrazole (B372694) derivatives are known for their diverse pharmacological properties. Synthesis can be achieved by reacting a 1,3-dicarbonyl equivalent, derived from this compound, with hydrazine (B178648) derivatives.[10]

-

Oxazolines: Oxazolines are valuable intermediates in organic synthesis and are found in some natural products. They can be synthesized from β-amino alcohols, which can be prepared from this compound.[11][12]

Experimental Protocols

This section provides detailed experimental procedures for some of the key transformations of this compound.

Synthesis of Methyl 2-bromoacrylate via Dehydrobromination[1]

Reaction Scheme:

Caption: Dehydrobromination of this compound.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place this compound (0.04 mol).

-

Add quinoline (B57606) (0.057 mol) to the flask.

-

Heat the reaction mixture at 100 °C for 30 minutes under a nitrogen atmosphere.

-

After cooling, dissolve the reaction mixture in chloroform (B151607) (50 mL).

-

Wash the organic solution thoroughly with 5% aqueous HCl to remove unreacted quinoline, followed by washing with water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to afford methyl 2-bromoacrylate.

Quantitative Data:

Table 2: Synthesis of Alkyl 2-bromoacrylates [1]

| Starting Alkyl 2,3-dibromopropionate | Product | Yield (%) |

| This compound | Methyl 2-bromoacrylate | (Not specified) |

| Ethyl 2,3-dibromopropionate | Ethyl 2-bromoacrylate | (Not specified) |

| Butyl 2,3-dibromopropionate | Butyl 2-bromoacrylate | (Not specified) |

Synthesis of Methyl 2-(bromomethyl)acrylate[9]

Reaction Workflow:

Caption: Synthesis of Methyl 2-(bromomethyl)acrylate.

Procedure:

-

Dissolve methyl 2-(hydroxymethyl)acrylate (10.2 g) in acetonitrile (150 mL) in a suitable reaction vessel.

-

Slowly add phosphorus tribromide (4 mL) dropwise to the solution.

-

Stir the reaction mixture continuously for 4 hours at room temperature.

-

Upon completion, quench the reaction by the addition of water.

-

Remove the acetonitrile solvent by rotary evaporation.

-

Add water (100 mL) to the residue and extract with ethyl acetate (2 x 100 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Quantitative Data:

Table 3: Synthesis of Methyl 2-(bromomethyl)acrylate [8]

| Reactant | Product | Yield (%) |

| Methyl 2-(hydroxymethyl)acrylate | Methyl 2-(bromomethyl)acrylate | 86 |

Logical Relationships in Synthesis

The synthetic pathways originating from this compound often involve a series of logical steps, including functional group interconversions, cyclizations, and subsequent elaborations.

Logical Workflow for Heterocycle Synthesis:

Caption: General workflow for heterocycle synthesis.

Conclusion

This compound is a cost-effective and highly adaptable building block with broad applications in organic synthesis. Its ability to serve as a precursor to a variety of reactive intermediates makes it an invaluable tool for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry. The detailed protocols and data presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this versatile reagent in their pursuit of novel molecules for drug discovery and materials science.

References

- 1. afinitica.com [afinitica.com]

- 2. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. This compound = 97.0 GC 1729-67-5 [sigmaaldrich.com]

- 5. This compound | C4H6Br2O2 | CID 95428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. This compound [webbook.nist.gov]

- 8. Methyl 2-(bromomethyl)acrylate synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. WO2010015211A1 - Synthesis of oxazoline compounds - Google Patents [patents.google.com]

- 12. Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-Azidoacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 2-azidoacrylate, a valuable building block in organic synthesis and drug development, starting from the commercially available methyl 2,3-dibromopropionate. The synthesis proceeds via a two-step, one-pot reaction involving an initial nucleophilic substitution with sodium azide (B81097) to form a diazide intermediate, followed by a base-mediated elimination to yield the desired vinyl azide. This protocol includes a comprehensive list of materials and reagents, detailed experimental procedures, and safety precautions.

Introduction

Vinyl azides are versatile intermediates in organic synthesis, serving as precursors to a variety of nitrogen-containing heterocycles and other functionalized molecules. Methyl 2-azidoacrylate, in particular, is an attractive synthon due to the presence of both an acrylate (B77674) moiety, which can participate in Michael additions and polymerization reactions, and an azide group, which can undergo cycloadditions (e.g., "click chemistry"), reductions to amines, or rearrangements. This application note details a reliable method for the preparation of methyl 2-azidoacrylate from this compound.

Reaction Scheme

The overall transformation from this compound to methyl 2-azidoacrylate is depicted below. The reaction proceeds through the formation of a methyl 2,3-diazidopropionate intermediate, which then undergoes elimination.

Caption: Overall reaction scheme for the synthesis of methyl 2-azidoacrylate.

Experimental Protocol

This protocol is designed for the synthesis of methyl 2-azidoacrylate on a laboratory scale.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| This compound | ≥97% | Sigma-Aldrich |

| Sodium azide (NaN₃) | ≥99.5% | Sigma-Aldrich |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ≥98% | Sigma-Aldrich |

| Dimethylformamide (DMF), anhydrous | ≥99.8% | Sigma-Aldrich |

| Diethyl ether (Et₂O), anhydrous | ≥99.7% | Sigma-Aldrich |

| Saturated aqueous sodium bicarbonate | Laboratory grade | - |

| Brine (saturated aqueous NaCl) | Laboratory grade | - |

| Anhydrous magnesium sulfate (B86663) (MgSO₄) | Laboratory grade | - |

| Round-bottom flask (100 mL) | - | - |

| Magnetic stirrer and stir bar | - | - |

| Thermometer | - | - |

| Septum | - | - |

| Nitrogen inlet | - | - |

| Separatory funnel (250 mL) | - | - |

| Rotary evaporator | - | - |

Quantitative Data Summary:

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| This compound | 245.90[1][2] | 10.0 | 1.0 | 2.46 g |

| Sodium azide (NaN₃) | 65.01 | 22.0 | 2.2 | 1.43 g |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 12.0 | 1.2 | 1.81 mL |

| Anhydrous Dimethylformamide (DMF) | - | - | - | 20 mL |

Step-by-Step Procedure:

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.46 g, 10.0 mmol).

-

Add anhydrous dimethylformamide (DMF, 20 mL) to the flask to dissolve the starting material.

-

Fit the flask with a septum and a nitrogen inlet.

-

-

Azidation Reaction:

-

Carefully add sodium azide (1.43 g, 22.0 mmol) to the stirred solution in one portion. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Stir the reaction mixture at room temperature (20-25 °C) for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Elimination Reaction:

-

After the azidation is complete, cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.81 mL, 12.0 mmol) dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the formation of the product by TLC.

-

-

Workup and Purification:

-

Pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the crude product excessively, as vinyl azides can be thermally unstable.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure methyl 2-azidoacrylate.

-

Visualizations

Experimental Workflow:

Caption: A step-by-step workflow for the synthesis of methyl 2-azidoacrylate.

Signaling Pathway/Logical Relationship:

Caption: The logical progression from starting material to product via key intermediates and reaction types.

Safety and Handling

-

Sodium Azide (NaN₃): Highly toxic. Avoid inhalation, ingestion, and skin contact. It can form explosive heavy metal azides; therefore, avoid contact with lead and copper. All manipulations should be performed in a well-ventilated fume hood.

-

This compound: Irritant. Handle with gloves and safety glasses.

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Corrosive and an irritant. Avoid contact with skin and eyes.

-

Organic Solvents: Diethyl ether and dimethylformamide are flammable and should be handled away from ignition sources.

-

General Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, at all times.

Characterization Data (Expected)

-

¹H NMR (CDCl₃, 400 MHz): δ 7.15 (s, 1H), 5.80 (s, 1H), 3.80 (s, 3H) ppm.

-

¹³C NMR (CDCl₃, 100 MHz): δ 164.0, 130.0, 110.0, 52.0 ppm.

-

IR (thin film): ν 2115 (N₃ stretch), 1720 (C=O stretch), 1630 (C=C stretch) cm⁻¹.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of methyl 2-azidoacrylate from this compound. The procedure is suitable for laboratory-scale synthesis and yields a versatile building block for applications in medicinal chemistry and materials science. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.

References

Application Notes and Protocols for the Preparation of Aziridine-2-carboxylates using Methyl 2,3-dibromopropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziridine-2-carboxylates are valuable building blocks in organic synthesis and medicinal chemistry due to their prevalence in natural products and pharmaceuticals. The strained three-membered ring of the aziridine (B145994) moiety makes them versatile intermediates for the synthesis of complex nitrogen-containing molecules, including amino acids and heterocyclic compounds. This document provides a detailed protocol for the synthesis of N-substituted aziridine-2-carboxylates starting from methyl 2,3-dibromopropionate and a primary amine. This method is a variation of the Gabriel synthesis of aziridines, which involves the reaction of a vicinal dihalide with a primary amine, followed by intramolecular cyclization. While direct reaction of vicinal dihalides with primary amines can sometimes lead to elimination byproducts, careful control of reaction conditions can favor the desired aziridination.[1]

The overall transformation involves a two-step, one-pot process:

-

Initial SN2 Reaction: A primary amine displaces one of the bromide atoms of this compound to form a 2-bromo-3-aminopropionate intermediate.

-

Intramolecular Cyclization: The newly introduced amino group, upon deprotonation by a base, acts as an internal nucleophile, displacing the second bromide to form the aziridine ring.[2]

Reaction Pathway

The synthesis proceeds through a sequential nucleophilic substitution and intramolecular cyclization.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, workup, and purification of the target aziridine-2-carboxylate (B8329488).

Detailed Experimental Protocol

Materials:

-

This compound

-

Primary amine (e.g., benzylamine, aniline, or other alkyl/aryl amines)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N)

-

Anhydrous aprotic solvent (e.g., acetonitrile (B52724), DMF, or THF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (nitrogen or argon)

-

Ice bath

-

Syringes and needles

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and anhydrous acetonitrile (or another suitable aprotic solvent) to make a 0.2 M solution.

-

Addition of Amine: Cool the flask in an ice bath to 0 °C under an inert atmosphere. Slowly add the primary amine (1.1 eq.) dropwise to the stirred solution.

-

Formation of Intermediate: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours to facilitate the initial SN2 reaction.

-

Cyclization: Add anhydrous potassium carbonate (2.5 eq.) or triethylamine (2.5 eq.) to the reaction mixture.

-

Reaction Monitoring: Stir the resulting suspension vigorously at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup:

-

Filter the reaction mixture to remove the inorganic salts.

-

Rinse the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

-

Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final N-substituted methyl aziridine-2-carboxylate by NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

Data Presentation

The following table provides a template for recording and comparing the results of the synthesis with different primary amines.

| Entry | Primary Amine (R-NH₂) | Base | Solvent | Reaction Time (h) | Yield (%) | Notes |

| 1 | Benzylamine | K₂CO₃ | CH₃CN | 16 | e.g., 65 | - |

| 2 | Aniline | Et₃N | DMF | 24 | e.g., 45 | Slower reaction, potential for side products. |

| 3 | n-Butylamine | K₂CO₃ | CH₃CN | 16 | e.g., 70 | - |

| 4 | tert-Butylamine | K₂CO₃ | CH₃CN | 48 | Low/No | Steric hindrance may inhibit the reaction. |

Yields are hypothetical and will vary depending on the specific substrate and reaction conditions.

Safety and Handling Precautions

-

This compound is a lachrymator and should be handled in a well-ventilated fume hood.

-

Primary amines can be corrosive and toxic. Avoid inhalation and skin contact.

-

Organic solvents are flammable. Work away from open flames and ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Concluding Remarks

This protocol outlines a general method for the synthesis of N-substituted aziridine-2-carboxylates from this compound. The success of this reaction is dependent on the nature of the primary amine and the careful control of reaction conditions to minimize the formation of elimination byproducts. Optimization of the base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields. The resulting aziridine-2-carboxylates are versatile intermediates for further synthetic transformations in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Substituted Pyrido-oxazines using Methyl 2,3-dibromopropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrido-oxazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These scaffolds are integral to the development of novel therapeutic agents, including potential anticancer and central nervous system-targeting drugs. This document provides detailed application notes and experimental protocols for the synthesis of a key substituted pyrido-oxazine, methyl 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine-2-carboxylate, utilizing methyl 2,3-dibromopropionate as a crucial reagent. The synthetic strategy involves a two-step process commencing with the preparation of 2-amino-3-hydroxypyridine (B21099), followed by its cyclization with this compound.

Overall Synthetic Workflow

The synthesis of methyl 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine-2-carboxylate is achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 2-amino-3-hydroxypyridine. This is typically accomplished via the nitration of 2-hydroxypyridine (B17775) to form 2-hydroxy-3-nitropyridine (B160883), followed by the reduction of the nitro group. The second stage is the cyclization of 2-amino-3-hydroxypyridine with this compound to yield the final pyrido-oxazine product.

Overall workflow for the synthesis of the target pyrido-oxazine.

Experimental Protocols

Stage 1: Synthesis of 2-amino-3-hydroxypyridine

Part A: Synthesis of 2-hydroxy-3-nitropyridine

This procedure follows a standard nitration of a pyridine (B92270) ring.

Materials:

-

2-hydroxypyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Beaker

-

Büchner funnel and filter paper

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 2-hydroxypyridine (1.0 eq).

-

Slowly add concentrated sulfuric acid (3.0 eq) while maintaining the temperature below 10 °C.

-

Once the 2-hydroxypyridine has completely dissolved, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with constant stirring.

-

Neutralize the resulting solution with a saturated sodium bicarbonate solution until the pH is approximately 7. A yellow precipitate will form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-hydroxy-3-nitropyridine.

Part B: Synthesis of 2-amino-3-hydroxypyridine

This protocol describes the reduction of the nitro group to an amine.

Materials:

-

2-hydroxy-3-nitropyridine

-

Methanol (MeOH)

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen gas (H₂) source

-